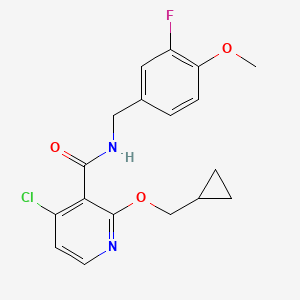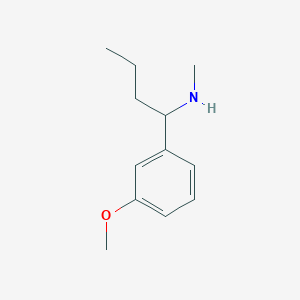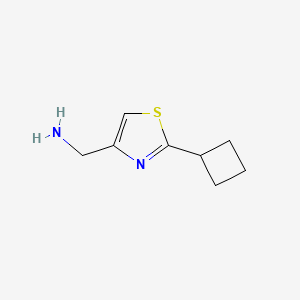![molecular formula C17H10FN7 B15111374 3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B15111374.png)
3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core, substituted with a 4-fluorophenyl group and a 4-pyridyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of hydrazinopyridine with substituted aromatic aldehydes under mild conditions . Another method includes the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. For instance, as a PARP1 inhibitor, it exerts its effects by binding to the PARP1 enzyme, thereby inhibiting its activity and leading to the accumulation of DNA damage in cancer cells . This mechanism is particularly effective in HR deficient cancers, where the cells are already compromised in their ability to repair DNA.
相似化合物的比较
Similar Compounds
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Another triazole-pyridine compound with different substituents.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: A triazine derivative with pyridyl groups.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A complex triazolo compound with a different core structure.
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine lies in its specific substitution pattern and the resulting biological activity. Its combination of a fluorophenyl group and a pyridyl group imparts distinct chemical properties that are not observed in the similar compounds listed above.
属性
分子式 |
C17H10FN7 |
|---|---|
分子量 |
331.31 g/mol |
IUPAC 名称 |
10-(4-fluorophenyl)-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H10FN7/c18-12-1-3-13(4-2-12)25-16-14(9-21-25)17-23-22-15(24(17)10-20-16)11-5-7-19-8-6-11/h1-10H |
InChI 键 |
MVUWZCFFNUZGAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15111309.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B15111312.png)

![N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15111318.png)

![Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15111324.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111327.png)

![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111333.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111351.png)

![5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111361.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15111366.png)

